(Z)-methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate
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Description
(Z)-methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a useful research compound. Its molecular formula is C28H20N2O6 and its molecular weight is 480.476. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the enzyme urease . Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. It plays a crucial role in the nitrogen metabolism of various organisms.
Mode of Action
The compound interacts with urease through a mechanism known as static quenching . This interaction results in the inhibition of the enzyme’s activity. The quenching rate constant (Kq) is 1.6·10 12 l/mol·s –1, the quenching constant (Ksv) is 1.6×10 4 l/mol, the association binding constant (K) is 3.55·10 4 l/mol, and the binding site number (n) is 1.22 .
Result of Action
The primary result of the compound’s action is the inhibition of urease activity . This can lead to a disruption of the urea cycle and potentially result in an accumulation of ammonia. Depending on the context, this could have therapeutic implications, such as in the treatment of diseases where urease activity is detrimental.
Properties
IUPAC Name |
methyl (2Z)-2-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methylidene]-3-oxo-1-benzofuran-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O6/c1-33-28(32)18-8-9-22-21(13-18)27(31)25(36-22)15-19-16-30(20-5-3-2-4-6-20)29-26(19)17-7-10-23-24(14-17)35-12-11-34-23/h2-10,13-16H,11-12H2,1H3/b25-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZKGNFXPJPNAO-MYYYXRDXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=CC3=CN(N=C3C4=CC5=C(C=C4)OCCO5)C6=CC=CC=C6)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)O/C(=C\C3=CN(N=C3C4=CC5=C(C=C4)OCCO5)C6=CC=CC=C6)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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